2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-
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Overview
Description
2,3-Dioxabicyclo[222]oct-7-en-5-ol, (1R,4R,5R)- is a bicyclic organic compound with the molecular formula C6H8O2 It is characterized by a unique structure that includes a dioxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a peroxide to form the dioxabicyclo ring system. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under conditions that may include solvents like ethanol or acetonitrile and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dioxabicyclo[2.2.2]oct-5-ene
- (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol
- 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, acetate, (1R,4R,5R)-
Uniqueness
2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- is unique due to its specific stereochemistry and the presence of the dioxabicyclo ring system. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
676543-79-6 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(1R,4R,5R)-2,3-dioxabicyclo[2.2.2]oct-7-en-5-ol |
InChI |
InChI=1S/C6H8O3/c7-5-3-4-1-2-6(5)9-8-4/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 |
InChI Key |
DRRIYZQOHCHRML-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]([C@@H]1O)OO2 |
Canonical SMILES |
C1C2C=CC(C1O)OO2 |
Origin of Product |
United States |
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